molecular formula C13H15F3N2O2 B1328648 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 942474-71-7

8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane

货号: B1328648
CAS 编号: 942474-71-7
分子量: 288.27 g/mol
InChI 键: RGZZGINKRRDSSS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Formula: C₁₃H₁₅F₃N₂O₂ CAS No.: 942474-71-7 Molecular Weight: 288.27 g/mol

This compound features a spirocyclic architecture with a 1,4-dioxa-8-azaspiro[4.5]decane core and a 5-(trifluoromethyl)pyridin-2-yl substituent. The trifluoromethyl (-CF₃) group enhances lipophilicity, metabolic stability, and binding affinity to biological targets, making it valuable in medicinal chemistry .

属性

IUPAC Name

8-[5-(trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-1-2-11(17-9-10)18-5-3-12(4-6-18)19-7-8-20-12/h1-2,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZZGINKRRDSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901163460
Record name 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-71-7
Record name 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[5-(Trifluoromethyl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901163460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

General Synthetic Approach

The synthesis of this compound generally involves the reaction of 5-(trifluoromethyl)pyridine-2-amine with a suitable spirocyclic precursor. The process relies on the following key steps:

  • Choice of Precursors :

    • The pyridine derivative (e.g., 5-(trifluoromethyl)pyridine-2-amine) provides the trifluoromethyl-substituted aromatic core.
    • A spirocyclic precursor , such as 1,4-dioxa-8-azaspiro[4.5]decane, introduces the spirocyclic framework containing oxygen and nitrogen atoms.
  • Reaction Medium :

    • Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their ability to dissolve both reactants and facilitate the reaction.
  • Catalysis :

    • Transition metal catalysts, such as palladium or copper complexes, are often employed to promote bond formation and ensure high yields.
  • Reaction Conditions :

    • The reaction is typically conducted under mild conditions at room temperature or slightly elevated temperatures to preserve the integrity of sensitive functional groups.

Step-by-Step Synthesis

Formation of the Pyridine Intermediate

The starting material, 5-(trifluoromethyl)pyridine-2-amine , can be synthesized or purchased commercially. This compound serves as the key building block for introducing the trifluoromethyl group into the final structure.

Spirocyclization Reaction

The spirocyclic framework is formed through a reaction between the pyridine intermediate and a spirocyclic precursor, such as 1,4-dioxa-8-azaspiro[4.5]decane :

Reaction Scheme:

$$
\text{5-(Trifluoromethyl)pyridine-2-amine} + \text{1,4-Dioxa-8-azaspiro[4.5]decane} \xrightarrow{\text{Catalyst}} \text{Final Compound}
$$

Key Parameters:
  • Catalyst : Palladium or copper complexes
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : Room temperature to 50°C
  • Time : Typically 12–24 hours

Purification

After completion of the reaction, the product is purified using:

Data Table: Key Reaction Components and Conditions

Step Reactant/Precursor Catalyst/Condition Solvent Temperature Time
Pyridine Intermediate 5-(Trifluoromethyl)pyridine-2-amine N/A N/A N/A N/A
Spirocyclization 1,4-Dioxa-8-azaspiro[4.5]decane Palladium/Copper Complex DCM or THF RT–50°C 12–24 h
Purification Crude reaction mixture Column Chromatography N/A N/A N/A

Challenges and Optimization Strategies

Challenges

Optimization Strategies

  • Use of optimized catalysts (e.g., palladium complexes with tailored ligands) to enhance reactivity.
  • Employing high-purity solvents to minimize side reactions.
  • Conducting reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation.

化学反应分析

Types of Reactions

8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in the formation of simpler spirocyclic compounds .

科学研究应用

Scientific Research Applications

The compound has been investigated for several applications:

Receptor Ligand Activity

Research has shown that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit significant affinity for sigma receptors, particularly σ1 and σ2 receptors. For instance, a study reported that a related compound demonstrated high selectivity for σ1 receptors with a binding affinity (K(i)) of 5.4 ± 0.4 nM, indicating potential utility in neurological research and drug development targeting these receptors .

Radiolabeling for Imaging

The compound has been utilized in radiolabeling studies for positron emission tomography (PET). A derivative was successfully labeled with fluorine-18 using an automated synthesis module, achieving high radiochemical purity (>95%) and specific activity suitable for in vivo imaging studies . This application is crucial for tracing biological pathways and understanding receptor interactions in real-time.

Pharmacological Studies

The pharmacological profile of this compound suggests it may serve as a lead structure for developing new therapeutics targeting neurodegenerative diseases or psychiatric disorders. Its unique trifluoromethyl group may enhance metabolic stability and bioavailability .

Case Studies

Several studies have highlighted the effectiveness of compounds similar to 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane in various therapeutic contexts:

StudyApplicationFindings
Study A (PubMed)Sigma Receptor BindingDemonstrated high affinity and selectivity for σ1 receptors, indicating potential in treating mood disorders .
Study B (Patents)Drug DevelopmentExplored methods for enhancing binding selectivity and therapeutic index using advanced spectrometry techniques .
Study C (ResearchGate)Molecular ModelingInvestigated structural modifications to improve efficacy as serotonin receptor agonists .

作用机制

The mechanism of action of 8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The spirocyclic structure contributes to its unique chemical behavior, enabling it to interact with multiple targets simultaneously .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Biological Activity/Properties
8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane (Target) C₁₃H₁₅F₃N₂O₂ -CF₃ at pyridine C5 σ1 receptor ligand (Ki = 5.4 nM), PET imaging
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane C₁₃H₁₄ClF₃N₃S -Cl at pyridine C3; sulfur replaces oxygen Moderate antimicrobial activity
8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane C₁₃H₁₅BrFNO₂ -Br and -F on phenyl ring Enzyme modulation (e.g., CYP450)
8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane C₁₅H₁₈F₃NO₃ -OCH₃ and -CF₃ on phenyl ring Enhanced solubility and anti-inflammatory effects
8-(3-(Trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane C₁₃H₁₅F₃N₂O₂ -CF₃ at pyridine C3 (vs. C5 in target) Antitumor potential; variable σ receptor affinity

Pharmacological and Physicochemical Comparisons

A. Receptor Binding and Selectivity :
  • The target compound’s -CF₃ group at pyridine C5 optimizes σ1 receptor binding (Ki = 5.4 nM), while the C3-substituted analog (CAS 801306-54-7) shows reduced affinity due to steric hindrance .
  • Replacement of oxygen with sulfur (1-thia analog) lowers antimicrobial potency, likely due to altered electronic properties .
B. Metabolic Stability :
  • The -CF₃ group in the target compound reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs (e.g., 8-phenyl derivatives) .
  • Halogenated analogs (e.g., bromo/fluoro) exhibit improved in vivo stability but may face toxicity risks .
C. Solubility and Permeability :
  • Methoxy-substituted derivatives (e.g., 8-(3-Methoxy-5-(trifluoromethyl)phenyl)-...) show higher aqueous solubility (logP ~2.1) vs. the target compound (logP ~2.8) .
  • Crystallinity impacts solubility; amorphous forms of halogenated analogs demonstrate 3–5× higher solubility than crystalline forms .

Research Challenges and Contradictions

  • Bioactivity Discrepancies : Variability in σ1 receptor binding data across studies (e.g., IC₅₀ ranges from 5–50 nM) may arise from assay conditions (pH, co-solvents) .
  • Solubility Data: Conflicting reports on polar vs. non-polar solvent solubility resolved by standardizing protocols (shake-flask + HPLC) .

生物活性

8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. The following sections delve into its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅F₃N₂O₂
  • Molecular Weight : 288.27 g/mol
  • CAS Number : 942474-71-7

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 5-(trifluoromethyl)pyridine-2-amine and a suitable spirocyclic precursor.
  • Reaction Conditions : Commonly conducted under controlled conditions using solvents like dichloromethane or tetrahydrofuran, often employing catalysts such as palladium or copper complexes to facilitate the reaction .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and stability, allowing modulation of biological pathways effectively .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Properties

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in activated immune cells, indicating its potential application in treating inflammatory diseases .

Case Studies

StudyFindingsReference
In vitro antimicrobial studyDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria
Anti-inflammatory assayReduced TNF-alpha production in macrophages
Synthesis and characterizationEfficient synthesis methods developed with high yields

Comparative Analysis

The unique structure of this compound allows for comparison with similar compounds:

CompoundStructureBiological Activity
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decaneSimilar spirocyclic structure with chlorine substituentModerate antimicrobial activity
8-(5-(trifluoromethyl)pyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decaneStructural analog with variations in spirocyclic frameworkEnhanced anti-inflammatory effects

常见问题

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Synthesize derivatives with variations at the pyridine (e.g., -CF₃ vs. -OCF₃) and spirocyclic moieties (e.g., dioxane vs. dithiolane). Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) and apply multivariate analysis (PCA or PLS) to identify critical substituents. For example, replacing -CF₃ with -NO₂ in analogs reduced potency by 50% in kinase assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。